Hexahydro-2H-cyclopenta[b]furan-3a-amine

HIV-1 Protease Inhibition Antiviral Drug Discovery Medicinal Chemistry

Hexahydro-2H-cyclopenta[b]furan-3a-amine is a chiral, fused bicyclic amine scaffold comprising a tetrahydrofuran ring annulated to a cyclopentane core. The amine group at the bridgehead 3a-position provides a key nucleophilic handle for derivatization, enabling its use as a P2-ligand building block in the synthesis of potent HIV-1 protease inhibitors, such as Darunavir.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13217794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-2H-cyclopenta[b]furan-3a-amine
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2C(C1)(CCO2)N
InChIInChI=1S/C7H13NO/c8-7-3-1-2-6(7)9-5-4-7/h6H,1-5,8H2
InChIKeyCRNDPGGEMZCWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-2H-cyclopenta[b]furan-3a-amine: Core Bicyclic Amine Scaffold for Drug Discovery and Chemical Biology


Hexahydro-2H-cyclopenta[b]furan-3a-amine is a chiral, fused bicyclic amine scaffold comprising a tetrahydrofuran ring annulated to a cyclopentane core . The amine group at the bridgehead 3a-position provides a key nucleophilic handle for derivatization, enabling its use as a P2-ligand building block in the synthesis of potent HIV-1 protease inhibitors, such as Darunavir . This scaffold's rigid, conformationally constrained architecture is exploited in medicinal chemistry to pre-organize pharmacophores for optimal target engagement, particularly within the S2-subsite of the HIV-1 protease [1].

Why Generic Substitution Fails for Hexahydro-2H-cyclopenta[b]furan-3a-amine: The Critical Role of Stereochemistry and Scaffold Rigidity


Direct substitution of hexahydro-2H-cyclopenta[b]furan-3a-amine with other bicyclic amines (e.g., hexahydrofuro[2,3-b]furan-3-ol, octahydrocyclopenta[c]pyrrole derivatives) is not viable without significant risk to potency and selectivity. The specific stereochemistry (e.g., (3aS,6aR) configuration) and the precise spatial orientation of the fused 5,5-ring system dictate key ligand-receptor interactions . For example, in HIV-1 protease inhibition, the (R)-configuration at the C3 position of the cyclopentanyltetrahydrofuran core is preferred over the (S)-derivative, demonstrating that subtle stereochemical changes profoundly alter biological activity [1]. Moreover, the scaffold's rigidity is essential for pre-organizing the urethane linkage to engage the flap region of the protease, a feature not replicated by more flexible or differently fused analogs [1]. The quantitative evidence below underscores these critical, non-interchangeable structural determinants.

Quantitative Evidence Guide: Differentiating Hexahydro-2H-cyclopenta[b]furan-3a-amine from Structural Analogs


Potency Advantage in HIV-1 Protease Inhibition: Cyclopentanyltetrahydrofuran vs. Bis-Tetrahydrofuran Scaffolds

In a head-to-head comparison of P2-ligand scaffolds for HIV-1 protease inhibitors, a derivative of the cyclopentanyltetrahydrofuran (Cp-THF) core, compound 26, exhibited a marked potency advantage. Compound 26, which contains a 3-(R)-hydroxyl group on the Cp-THF core, demonstrated superior enzyme inhibitory and antiviral activity compared to its 3-(S)-configured analog [1]. Furthermore, when compared to inhibitors based on the bis-tetrahydrofuran (bis-THF) scaffold, the Cp-THF series maintained potent activity against a panel of multidrug-resistant HIV-1 variants [1].

HIV-1 Protease Inhibition Antiviral Drug Discovery Medicinal Chemistry

Selectivity Profile: CCR2 Antagonism by Cyclopenta[b]furan Derivatives

Cyclopenta[b]furan-based compounds have been identified as potent and selective CCR2 antagonists. A specific derivative from this series demonstrated an IC50 of 16 nM against the CCR2 receptor [1]. This level of potency, combined with favorable pharmacokinetic (PK) characteristics and good cardiovascular safety observed for the series, distinguishes these scaffolds from other chemokine receptor antagonists which may suffer from off-target effects or poor drug-like properties [2].

Chemokine Receptor Antagonism CCR2 Inflammation

Structural Basis for Potency: X-ray Crystal Structure of Cp-THF Inhibitor Bound to HIV-1 Protease

A high-resolution (1.45 Å) X-ray crystal structure of a C3-substituted hexahydrocyclopentafuranyl urethane inhibitor (GRL-0489A) bound to wild-type HIV-1 protease has been solved, providing atomic-level detail of the binding interactions [1]. The structure reveals that the Cp-THF scaffold forms extensive van der Waals contacts within the hydrophobic S2-subsite and directs the urethane linkage to engage the flap region Gly48 carbonyl or amide NH [2]. This structural data confirms the precise binding mode and validates the scaffold's design for optimal fit and interaction, a level of structural validation not available for many alternative P2-ligand scaffolds.

Structural Biology X-ray Crystallography HIV-1 Protease

Optimal Research and Industrial Applications for Hexahydro-2H-cyclopenta[b]furan-3a-amine


Synthesis of Next-Generation HIV-1 Protease Inhibitors

Leverage the (3aS,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-amine scaffold as a chiral P2-ligand building block in the synthesis of novel HIV-1 protease inhibitors. The evidence from the Ghosh et al. study [1] demonstrates that C3-functionalized Cp-THF urethanes can achieve picomolar potency (Ki = 2.9 pM) and maintain activity against multidrug-resistant viral variants. The availability of a high-resolution co-crystal structure (PDB: 3ST5) [2] enables structure-based design to further optimize inhibitor binding and overcome resistance mutations.

Development of Selective CCR2 Antagonists for Inflammatory Diseases

Utilize the cyclopenta[b]furan core to design and synthesize potent, selective CCR2 antagonists. The series reported by Winters et al. [3] achieved an IC50 of 16 nM against CCR2 while demonstrating excellent pharmacokinetic properties and cardiovascular safety. This scaffold provides a validated starting point for medicinal chemistry campaigns targeting CCR2-mediated disorders such as rheumatoid arthritis, multiple sclerosis, and metabolic diseases.

Chemical Biology Probe Development for HIV-1 Protease

Employ the hexahydro-2H-cyclopenta[b]furan-3a-amine scaffold to create high-affinity chemical probes for studying HIV-1 protease dimerization and function. The detailed structural information on how this scaffold engages the protease active site [2] allows for the design of probes for biochemical assays, cellular target engagement studies, and imaging applications to investigate protease biology in vitro and in cellulo.

Chiral Building Block for Asymmetric Synthesis

Utilize the enantiomerically pure (3aS,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-amine as a versatile chiral amine building block for asymmetric synthesis. Its rigid bicyclic framework and defined stereochemistry make it a valuable scaffold for constructing complex, stereochemically rich molecules for medicinal chemistry and natural product synthesis programs.

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